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Compound of Interest

Compound Name:
1-(4-Ethylbenzoyl)piperazine

hydrochloride

CAS No.: 1171550-67-6

Cat. No.: B1438090 Get Quote

Piperazine and its derivatives represent a cornerstone scaffold in modern pharmacology,

integral to a wide array of therapeutic agents.[1][2] The compound 1-(4-Ethylbenzoyl)piperazine

HCl, a substituted benzoylpiperazine, belongs to a class of molecules with significant interest in

drug discovery and development.[3][4] Its precise chemical structure dictates its

physicochemical properties, pharmacological activity, and safety profile. Therefore, rigorous

and unambiguous structural elucidation is not merely an academic exercise but a critical

prerequisite for any further research, development, or quality control initiative.

This guide provides a comprehensive framework for the structural analysis of 1-(4-

Ethylbenzoyl)piperazine HCl. It is designed for researchers, analytical scientists, and drug

development professionals, moving beyond a simple recitation of methods to explain the

strategic rationale behind the analytical workflow. Our approach is rooted in the principle of

orthogonal validation, where data from multiple, independent techniques are integrated to build

a self-consistent and irrefutable structural model. We will detail the core spectroscopic and

crystallographic techniques, presenting them as a cohesive, multi-faceted strategy for complete

molecular characterization.

Physicochemical Profile and Foundational Data
Before embarking on advanced spectroscopic analysis, establishing the fundamental

properties of the molecule is essential. This data provides the initial parameters for method
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development and interpretation.

Property Value Source

Molecular Formula C₁₃H₁₉ClN₂O PubChem[5]

Molecular Weight 254.76 g/mol PubChem[5]

Monoisotopic Mass 254.123691 Da PubChem[5]

Canonical SMILES
CCC1=CC=C(C=C1)C(=O)N2

CCNCC2.Cl
PubChem[5]

Appearance White to off-white solid
General knowledge for similar

HCl salts[6]

Solubility
Soluble in polar solvents (e.g.,

water, DMSO, ethanol)

General knowledge for

piperazine HCl salts[6][7]

Note: Experimental values should always be determined and verified in the laboratory setting.

Core Analytical Workflow: A Strategy of Orthogonal
Confirmation
The structural confirmation of a novel or reference compound is a process of evidence

accumulation. No single technique provides all the answers. Our strategy employs a logical

sequence of analyses where each step builds upon the last, culminating in a complete and

validated structural assignment.
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Caption: The integrated workflow for the structural elucidation of 1-(4-Ethylbenzoyl)piperazine

HCl.

Chromatographic Purity: High-Performance Liquid
Chromatography (HPLC)
Expertise & Causality: Before any structural analysis, we must ensure the sample's purity.

HPLC is the gold standard for this purpose in the pharmaceutical industry due to its high

resolution and sensitivity for non-volatile compounds like our target molecule.[1][8] The

presence of impurities (e.g., starting materials, by-products like 1,4-dibenzoylpiperazine) could

lead to erroneous data in subsequent spectroscopic analyses. A Diode-Array Detector (DAD) is
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chosen to obtain UV spectra across a range of wavelengths, which aids in peak identification

and purity assessment.[9]

Experimental Protocol: HPLC-DAD Purity Assessment
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and DAD detector.

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust

starting point for this type of aromatic amide.

Mobile Phase Preparation:

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to

improve peak shape for the basic piperazine moiety.

Solvent B: 0.1% TFA in Acetonitrile (ACN).

Gradient Elution: A gradient is employed to ensure elution of the main peak with good

symmetry while also resolving any potential impurities with different polarities.

Time (min) | % Solvent B

--- | ---

0.0 | 20

20.0 | 80

25.0 | 80

25.1 | 20

30.0 | 20

Run Parameters:

Flow Rate: 1.0 mL/min.
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Column Temperature: 35 °C to ensure reproducible retention times.[10]

Injection Volume: 10 µL.

Detection Wavelength: Monitor at 254 nm (for the benzoyl chromophore) and collect

spectra from 200-400 nm.

Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:ACN to a

concentration of ~0.5 mg/mL.

Trustworthiness (System Suitability): Before sample analysis, perform at least five replicate

injections of a standard solution. The relative standard deviation (RSD) for the peak area and

retention time should be less than 2.0%.

Expected Outcome: A single major peak with a purity of >98% (by area normalization),

confirming the sample is suitable for structural analysis.

Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: MS provides the two most fundamental pieces of structural information:

the molecular weight and the fragmentation pattern. Electrospray Ionization (ESI) is the

preferred method as it is a soft ionization technique suitable for polar, thermally labile

molecules, minimizing in-source fragmentation and yielding a clear protonated molecular ion

[M+H]⁺. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or

Orbitrap analyzer, is critical for determining the exact mass, which allows for the unambiguous

calculation of the elemental formula.[11][12]

Experimental Protocol: HRMS (ESI-TOF) Analysis
Instrumentation: An HPLC system coupled to a TOF mass spectrometer with an ESI source.

Sample Introduction: Infuse the sample solution (prepared for HPLC, ~10 µg/mL in 50:50

ACN:Water with 0.1% formic acid) directly into the ESI source at a low flow rate (e.g., 5-10

µL/min). Formic acid is used instead of TFA as it is more volatile and MS-friendly.

MS Parameters (Positive Ion Mode):

Ionization Mode: ESI+.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.jocpr.com/articles/analytical-method-for-piperazine-in-an-active-pharmaceutical-ingredient-usingchemical-derivatization-and-hplcuv.pdf
https://pubmed.ncbi.nlm.nih.gov/22374748/
https://www.rsc.org/suppdata/d4/qo/d4qo00415a/d4qo00415a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Capillary Voltage: 3.5 - 4.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Mass Range: 50 - 500 m/z.

Tandem MS (MS/MS): To validate the structure, perform fragmentation analysis. Isolate the

[M+H]⁺ parent ion (m/z 219.15) and subject it to Collision-Induced Dissociation (CID) with

argon gas to generate a characteristic fragmentation spectrum.

Expected Data & Interpretation:

Ion
Calculated m/z (for
C₁₃H₁₉N₂O⁺)

Key Fragment
Structure of
Fragment

[M+H]⁺ 219.1492 Parent Ion

Protonated 1-(4-

Ethylbenzoyl)piperazi

ne

Fragment 1 133.0648 4-Ethylbenzoyl Cation [CH₃CH₂-C₆H₄-C=O]⁺

Fragment 2 87.0917 Piperazine Cation

[C₄H₁₁N₂]⁺

(Protonated

Piperazine)

The observation of the 4-ethylbenzoyl cation (m/z 133) is a powerful diagnostic tool, confirming

the acyl group attached to the piperazine ring.[11]

[M+H]⁺
m/z = 219.15
(C₁₃H₁₉N₂O)

m/z = 133.06
(4-Ethylbenzoyl cation)

 Cleavage of C-N amide bond 

m/z = 87.09
(Piperazine fragment)

 Cleavage of C-N amide bond
(charge retention on piperazine) 
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Caption: Expected primary fragmentation pathway for 1-(4-Ethylbenzoyl)piperazine in ESI-

MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that

identifies the functional groups present in a molecule by measuring the absorption of infrared

radiation.[13] For 1-(4-Ethylbenzoyl)piperazine HCl, we expect to see characteristic absorptions

for the tertiary amide carbonyl (C=O), aromatic C-H bonds, aliphatic C-H bonds, and the N-H

stretch of the protonated piperazine nitrogen (as part of the hydrochloride salt).[14] This

provides complementary evidence to the fragments observed in MS.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory. ATR is

chosen for its simplicity, requiring minimal sample preparation for solid powders.

Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the

ATR crystal.

Data Acquisition:

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: Perform an ATR correction and baseline correction on the resulting

spectrum.
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Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3000 C-H Stretch Aromatic C-H

~2970-2850 C-H Stretch
Aliphatic C-H (Ethyl &

Piperazine)

~2700-2400 N⁺-H Stretch Ammonium salt (from HCl)

~1635 C=O Stretch Tertiary Amide (Benzoyl)[15]

~1600, ~1480 C=C Stretch Aromatic Ring

~1230 C-N Stretch Amide C-N

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure

of an organic molecule in solution. ¹H NMR identifies the different proton environments and

their connectivity through spin-spin coupling, while ¹³C NMR identifies the unique carbon

environments.[16][17] For 1-(4-Ethylbenzoyl)piperazine HCl, NMR will confirm the 1,4-

disubstitution pattern of the benzene ring, the structure of the ethyl group, and the connectivity

of the benzoyl group to the piperazine ring. Using a deuterated solvent like DMSO-d₆ is ideal

as it readily dissolves the HCl salt and its residual solvent peak does not interfere with key

analyte signals.

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Add a small

amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference to the

residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.

Ensure adequate spectral width and resolution.

Process the data with Fourier transform, phase correction, and baseline correction.

Integrate all peaks to determine proton ratios.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A

DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted NMR Data (in DMSO-d₆):
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Assignment
¹H Chemical

Shift (δ, ppm)
Multiplicity Integration

¹³C Chemical

Shift (δ, ppm)

Ethyl CH₃ ~1.20 Triplet (t) 3H ~15.0

Ethyl CH₂ ~2.70 Quartet (q) 2H ~28.0

Piperazine CH₂

(positions 2,6)
~3.20-3.40 Broad multiplet 4H ~45.0

Piperazine CH₂

(positions 3,5)
~3.60-3.80 Broad multiplet 4H ~48.0

Aromatic H

(ortho to ethyl)
~7.35 Doublet (d) 2H ~128.0

Aromatic H

(ortho to

carbonyl)

~7.45 Doublet (d) 2H ~129.5

Aromatic C (ipso-

ethyl)
- - - ~149.0

Aromatic C (ipso-

carbonyl)
- - - ~133.0

Amide C=O - - - ~169.0

Piperazine N-H₂⁺ ~9.5-10.5
Very broad

singlet
2H -

Note: The broadness of piperazine and N-H₂⁺ signals is due to the salt form, potential

conformational exchange, and proton exchange with residual water.[17][18]

Single Crystal X-ray Diffraction (SC-XRD):
Unambiguous 3D Structure
Expertise & Causality: While the combination of MS and NMR provides a definitive

constitutional structure, only SC-XRD can reveal the precise three-dimensional arrangement of

atoms in the solid state.[7][19] It provides absolute proof of connectivity, conformation (e.g., the
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chair conformation of the piperazine ring), and intermolecular interactions like hydrogen

bonding involving the chloride ion.[2][7] This technique is the ultimate arbiter in structural

chemistry.

Experimental Protocol: Crystal Growth and Data
Collection

Crystal Growth (Self-Validating System): The ability to grow high-quality single crystals is

itself an indicator of high sample purity.

Method: Slow evaporation is a common technique. Dissolve the compound in a minimal

amount of a suitable solvent (e.g., ethanol or methanol) and allow the solvent to evaporate

slowly and undisturbed over several days in a loosely capped vial.

Alternative: Vapor diffusion, where a solution of the compound is placed in a vial inside a

larger chamber containing a less polar "anti-solvent" (e.g., diethyl ether). The anti-solvent

vapor slowly diffuses into the solution, reducing the compound's solubility and inducing

crystallization.

Crystal Selection & Mounting: Select a clear, well-formed crystal under a microscope and

mount it on a goniometer head.

Data Collection:

Place the mounted crystal on an X-ray diffractometer.

A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation

damage.

The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam

(e.g., Mo Kα or Cu Kα radiation).[12]

A detector records the positions and intensities of the diffracted X-rays.

Structure Solution and Refinement:

The diffraction data is processed to generate an electron density map.
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Specialized software (e.g., SHELXT, OLEX2) is used to solve the structure (determine

atomic positions) and refine the model against the experimental data.[12]

Expected Outcome: A complete 3D structural model with precise bond lengths, bond angles,

and torsional angles. The final output will confirm the chair conformation of the piperazine ring

and detail the hydrogen bonding network between the piperazinium protons and the chloride

anion.[7]

Conclusion: A Synthesis of Analytical Evidence
The structural elucidation of 1-(4-Ethylbenzoyl)piperazine HCl is a systematic process that

relies on the convergence of evidence from multiple orthogonal techniques. HPLC confirms the

purity necessary for accurate analysis. High-resolution mass spectrometry establishes the

elemental formula and key structural motifs through fragmentation. FTIR provides a rapid check

for the expected functional groups. NMR spectroscopy maps out the complete covalent

framework and proton environments in solution. Finally, single-crystal X-ray diffraction offers

the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By

integrating these datasets, we construct a self-validating and irrefutable structural dossier,

providing the solid analytical foundation required for all subsequent scientific and

developmental endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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